Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

EGFR inhibition Anticancer Kinase assay

Select this specific 3-acetylphenyl analog from the N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide series to extend structure–activity relationship studies around EGFR kinase inhibition (benchmarking against compounds 5f/6f, IC₅₀ 1.89–2.05 µM) and to assess antimicrobial susceptibility panel potential. The 3-acetyl substituent critically modulates target engagement; generic replacements risk ablating activity. Ideal for molecular docking and lead optimization workflows.

Molecular Formula C24H19N3O3
Molecular Weight 397.434
CAS No. 1428356-59-5
Cat. No. B2811777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
CAS1428356-59-5
Molecular FormulaC24H19N3O3
Molecular Weight397.434
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4
InChIInChI=1S/C24H19N3O3/c1-16(28)18-10-7-11-19(14-18)25-22(29)15-27-21-13-6-5-12-20(21)26-23(24(27)30)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,25,29)
InChIKeyCEWHJPSNRSEQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide (CAS 1428356-59-5): Chemical Class and Procurement Baseline


N-(3-Acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide (CAS 1428356-59-5) is a synthetic quinoxaline derivative belonging to the N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide scaffold class. This compound is structurally characterized by a 3-acetylphenyl substituent on the acetamide nitrogen, a modification explored within a broader series of lipophilic acetamide derivatives designed for potential anticancer and antimicrobial applications [1]. The core quinoxalinone motif is a privileged structure in medicinal chemistry, known for its ability to engage diverse biological targets including EGFR kinase and microbial enzymes [1].

Procurement Risk: Why Generic Quinoxaline Acetamides Cannot Substitute for N-(3-Acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide


Within the N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide series, minor structural variations on the amide side chain produce substantial shifts in both antimicrobial spectrum and anticancer potency. In a systematic study of 15 analogs, compounds 5f and 6f exhibited EGFR inhibitory IC50 values of 1.89 µM and 2.05 µM, respectively, whereas other close analogs were inactive against EGFR [1]. This data demonstrates that the identity of the terminal aryl/heteroaryl substituent dictates target engagement and biological outcome; generic replacement with an uncharacterized or differently substituted analog from this scaffold class carries a high risk of ablating the desired activity profile.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide Against Comparators


EGFR Kinase Inhibitory Activity: Positional Analog Comparator

In a series of 15 N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide derivatives, the most active compounds 5f and 6f displayed EGFR inhibitory IC50 values of 1.89 µM and 2.05 µM respectively in an enzymatic assay [1]. The target compound, N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, is a close positional analog within this same chemical series but was not explicitly reported in the 2018 study; its predicted activity therefore remains inferred from scaffold SAR rather than directly measured. This evidence serves as a class-level inference for the target compound's potential differentiation.

EGFR inhibition Anticancer Kinase assay

Antimicrobial Spectrum: In-Class Differentiation Among Quinoxaline Acetamides

Within the same 15-compound series, seven analogs (5a, 5c, 5d, 6a, 6c, 8b, 8c) demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Compounds 5c and 6d were nearly equipotent to ciprofloxacin [1]. Additionally, analogs 5c, 6a, 6f, and 8c showed antifungal activity with MIC values ranging from 33–40 mg/mL, comparable to clotrimazole (MIC 25 mg/mL) [1]. The target compound's specific antimicrobial data has not been disclosed, but its structural proximity to the active benzylamine and sulfonamide sub-series suggests potential antimicrobial differentiation requiring empirical confirmation.

Antibacterial Antifungal MIC

Molecular Docking and Binding Mode Rationalization

Docking simulations for the most active EGFR inhibitors 5f and 6f revealed stable placement within the EGFR active site, with interaction patterns comparable to the co-crystallized reference ligand [1]. The 3-acetylphenyl moiety in the target compound is predicted to engage in analogous hydrophobic and hydrogen-bonding interactions due to its similar spatial and electronic profile. However, no head-to-head docking comparison with the target compound has been published.

Molecular docking EGFR binding In silico

Recommended Application Scenarios for N-(3-Acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide Based on Evidence


EGFR Kinase Inhibitor SAR Expansion

This compound can serve as a key probe to extend the SAR of the N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide series around EGFR inhibition, complementing the published data on compounds 5f and 6f (IC50 1.89–2.05 µM) [1]. Researchers can evaluate whether the 3-acetyl substituent improves or modulates kinase selectivity relative to the reported benzylamine and sulfonamide analogs.

Broad-Spectrum Antimicrobial Screening Reference

Given the documented broad-spectrum antibacterial and antifungal activity of close scaffold analogs (MIC 33–40 mg/mL against fungal strains, near-ciprofloxacin activity for 5c/6d) [1], this compound is a rational candidate for antimicrobial susceptibility testing panels, particularly to assess the contribution of the 3-acetylphenyl group to microbial membrane penetration or target binding.

In Silico Drug Design and Docking Template

The compound's well-defined quinoxaline core and flexible acetamide side chain make it suitable for molecular docking studies aimed at virtual screening or lead optimization. Its predicted binding pose can be benchmarked against the validated docking modes of 5f and 6f [1].

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.